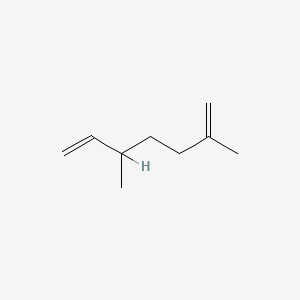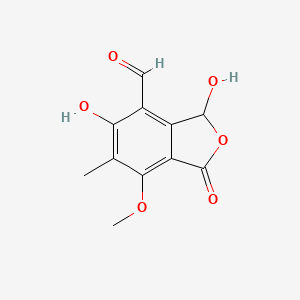
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a phytotoxic metabolite produced by fungal pathogens of the genus Seiridium, which are known to cause canker disease in plants of the Cupressaceae family . This compound has been found to induce programmed cell death and autophagy in plants like Arabidopsis thaliana . This compound exhibits insecticidal, fungicidal, and herbicidal properties, making it a compound of interest in various fields of research .
Métodos De Preparación
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be produced by fungal strains such as Penicillium sp. CRM 1540, isolated from Antarctic marine sediment . The production process involves the cultivation of the fungal strain, followed by extraction and purification using reversed-phase chromatography . The compound is then identified using techniques like Nuclear Magnetic Resonance (NMR) analysis and mass spectrometry
Análisis De Reacciones Químicas
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cyclopaldic acid can lead to the formation of reactive oxygen species, which play a role in its phytotoxic effects .
Aplicaciones Científicas De Investigación
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of phytotoxins.
Biology: Researchers investigate its effects on plant cells, including programmed cell death and autophagy.
Industry: This compound’s herbicidal properties make it a candidate for developing eco-friendly herbicides.
Mecanismo De Acción
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde exerts its effects by targeting the plasma membrane H±ATPase, leading to depolarization of the transmembrane potential . It disrupts the mitochondrial network, causing overproduction of reactive oxygen species and inducing oxidative stress . Additionally, it affects the vacuole, leading to tonoplast disintegration and vacuole-mediated programmed cell death and autophagy . These actions collectively contribute to its phytotoxic effects.
Comparación Con Compuestos Similares
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be compared with other fungal metabolites such as seiridin, sphaeropsidin A, and payracillic acid . These compounds also exhibit phytotoxic and insecticidal properties but differ in their specific modes of action and chemical structures. This compound is unique in its ability to induce both programmed cell death and autophagy in plant cells .
Propiedades
Número CAS |
477-99-6 |
|---|---|
Fórmula molecular |
C11H10O6 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3 |
Clave InChI |
BHVGIMSTMICYNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
SMILES canónico |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Sinónimos |
cyclopaldic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


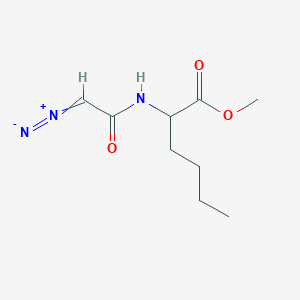
![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)
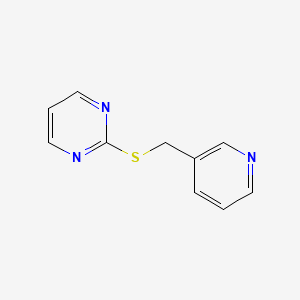
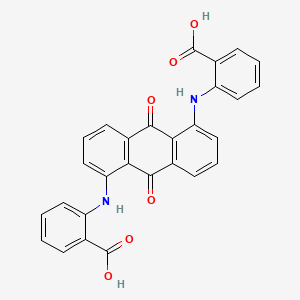
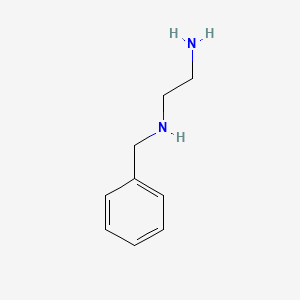

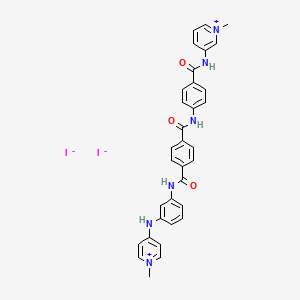
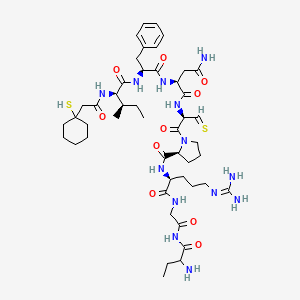

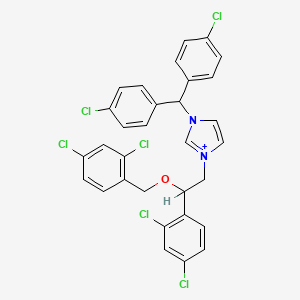
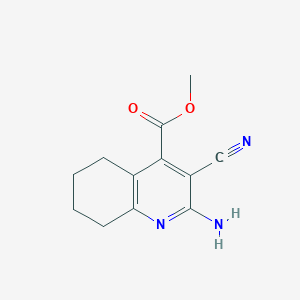
![4-amino-5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1211581.png)
![1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B1211582.png)
